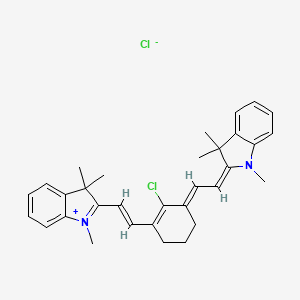
フルオレセインモノホスフェートモノアンモニウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorescein monophosphate monoammonium is a chemical compound with the molecular formula C20H16NO8P and a molecular weight of 429.316701. It is known for its high extinction coefficients and fluorescence quantum yields, making it an attractive fluorescence substrate for various enzyme assays .
科学的研究の応用
Fluorescein monophosphate monoammonium has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescence substrate in enzyme assays and other analytical techniques.
Biology: Employed in bioimaging and as a marker in various biological assays.
Medicine: Utilized in diagnostic procedures, particularly in ophthalmology for angiography and angioscopy.
Industry: Applied in the development of fluorescent sensors and other analytical tools .
作用機序
Target of Action
Fluorescein Monophosphate Monoammonium (FMP) is primarily used as a fluorescent dye . It is employed to study the structure and function of proteins, detect and quantify changes in the environment, and monitor biochemical and physiological processes in cells .
Mode of Action
FMP is a fluorescent compound or fluorophore that has a maximum absorbance of 494 nm and an emission maximum of 521 nm . When exposed to ultraviolet (UV) light, it emits light, making it a useful tool in various enzyme assays due to its high extinction coefficients and fluorescence quantum yields .
Biochemical Pathways
They are often used as markers in biological systems to study protein structures and functions, as well as to monitor changes in cellular environments .
Pharmacokinetics
Fluorescein, a related compound, is known to be involved in the intestinal absorption and is one of the pharmacokinetic determinants of orally administered drugs . More research is needed to fully understand the pharmacokinetics of FMP.
Result of Action
The primary result of FMP’s action is the emission of light when exposed to UV light. This property allows it to be used as a marker in various biological and biochemical assays. It helps in the visualization and quantification of various processes at the molecular and cellular levels .
生化学分析
Biochemical Properties
Fluorescein Monophosphate Monoammonium is known to interact with various enzymes in biochemical reactions . It serves as a fluorescence substrate, which means it can absorb light at a certain wavelength and then re-emit light at a longer wavelength . This property makes it ideal for use in enzyme assays, where it can help visualize the presence or activity of specific enzymes .
Cellular Effects
The cellular effects of Fluorescein Monophosphate Monoammonium are primarily related to its role as a fluorescence substrate. When used in enzyme assays, it can help illuminate various cellular processes by making certain enzymes visible under ultraviolet light . The specific effects on cell function, signaling pathways, gene expression, and cellular metabolism may vary depending on the enzymes and other biomolecules it interacts with.
Molecular Mechanism
The molecular mechanism of Fluorescein Monophosphate Monoammonium primarily involves its interaction with enzymes in biochemical reactions . As a fluorescence substrate, it can bind to certain enzymes and undergo a change that results in the emission of light . This can help reveal the presence or activity of these enzymes at the molecular level.
Temporal Effects in Laboratory Settings
As a fluorescence substrate, its effects are likely to be observable shortly after it is introduced into a biochemical reaction . Over time, the fluorescence may decrease as the compound is metabolized or degraded.
Metabolic Pathways
Fluorescein Monophosphate Monoammonium is involved in biochemical reactions as a fluorescence substrate
Transport and Distribution
As a fluorescence substrate, it is likely to be transported to the site of the enzyme it interacts with .
Subcellular Localization
The subcellular localization of Fluorescein Monophosphate Monoammonium is likely to depend on the specific enzymes it interacts with . As a fluorescence substrate, it can help visualize these enzymes, which may be located in various compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions
Fluorescein monophosphate monoammonium can be synthesized through the reaction of fluorescein with phosphoric acid and ammonium hydroxide. The reaction typically involves the following steps:
Reaction of Fluorescein with Phosphoric Acid: Fluorescein is reacted with phosphoric acid to form fluorescein monophosphate.
Neutralization with Ammonium Hydroxide: The resulting fluorescein monophosphate is then neutralized with ammonium hydroxide to form fluorescein monophosphate monoammonium.
Industrial Production Methods
In industrial settings, the production of fluorescein monophosphate monoammonium involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for use in various applications .
化学反応の分析
Types of Reactions
Fluorescein monophosphate monoammonium undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce fluorescein and phosphoric acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Oxidation and Reduction: Requires oxidizing or reducing agents, respectively.
Substitution: Involves the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Hydrolysis: Produces fluorescein and phosphoric acid.
Substitution: Results in various substituted fluorescein derivatives, depending on the reagents used.
類似化合物との比較
Similar Compounds
Fluorescein Diphosphate: Another fluorescein-based compound used in similar applications but with two phosphate groups.
Monoammonium Phosphate: A simpler compound used primarily as a fertilizer.
Di-ammonium Phosphate: Similar to monoammonium phosphate but with two ammonium groups, used in agriculture and industry
Uniqueness
Fluorescein monophosphate monoammonium is unique due to its high fluorescence quantum yield and suitability as a substrate for enzyme assays. Its ability to produce a strong fluorescent signal upon hydrolysis makes it particularly valuable in analytical and diagnostic applications .
特性
CAS番号 |
197777-68-7 |
|---|---|
分子式 |
C20H16NO8P |
分子量 |
429.316701 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo-](/img/structure/B1148861.png)





